molecular formula C17H17ClN2O3 B8714740 Methyl 3-[(6-chloro-3-methyl-pyridine-2-carbonyl)amino]-2,4-dimethyl-benzoate

Methyl 3-[(6-chloro-3-methyl-pyridine-2-carbonyl)amino]-2,4-dimethyl-benzoate

Cat. No. B8714740
M. Wt: 332.8 g/mol
InChI Key: JLLLNXJTBCOQFL-UHFFFAOYSA-N
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Patent
US08642768B2

Procedure details

To a solution of 6-chloro-3-methyl-pyridine-2-carboxylic acid (465 mg, 2.71 mmol) in THF (5 ml), CH2Cl2 (5 ml) and DMF (0.01 ml, 129.33 moles) is added dropwise oxalyl chloride (0.3 ml, 3.46 mmoles) at 0° C. and the reaction mixture is slowly allowed to warm to ambient temperature. After 2 hours, the solvent is removed under reduced pressure. To the residue CH2Cl2 (20 ml) is added and reaction mixture is cooled to 0° C., then methyl 3-amino-3,5-dimethylbenzoate (490 mg, 2.73 mmol) is added followed by N,N-dimethylpyridin-4-amine (15 mg, 122.78 moles) and pyridine (0.66 ml, 8.16 mmoles). The cooling bath is removed and the clear solution is allowed to warm to ambient temperature. After 1.5 hours, the solvent is removed and the reaction mixture is diluted with ethyl acetate and washed with 0.5N HCl, saturated solution of sodium bicarbonate, and brine. The organic layers are combined and dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give the title compound as a light yellow solid (664 mg, 73%). Mass spectrum (m/z): 333.2 (M+1).
Quantity
465 mg
Type
reactant
Reaction Step One
Name
Quantity
0.01 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
methyl 3-amino-3,5-dimethylbenzoate
Quantity
490 mg
Type
reactant
Reaction Step Two
Quantity
0.66 mL
Type
reactant
Reaction Step Three
Quantity
15 mg
Type
catalyst
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](C(O)=O)[C:5]([CH3:11])=[CH:4][CH:3]=1.[CH3:12][N:13]([CH:15]=[O:16])C.[C:17](Cl)(=O)C(Cl)=O.N[C:24]1(C)[CH:33]=[C:32](C)[CH:31]=[C:26]([C:27]([O:29][CH3:30])=[O:28])[CH2:25]1.N1C=CC=CC=1>C1COCC1.C(Cl)Cl.CN(C)C1C=CN=CC=1>[Cl:1][C:2]1[N:7]=[C:6]([C:15]([NH:13][C:12]2[C:25]([CH3:17])=[C:26]([CH:31]=[CH:32][C:33]=2[CH3:24])[C:27]([O:29][CH3:30])=[O:28])=[O:16])[C:5]([CH3:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
465 mg
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C(=O)O)C
Name
Quantity
0.01 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
methyl 3-amino-3,5-dimethylbenzoate
Quantity
490 mg
Type
reactant
Smiles
NC1(CC(C(=O)OC)=CC(=C1)C)C
Step Three
Name
Quantity
0.66 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
15 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue CH2Cl2 (20 ml) is added
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
WAIT
Type
WAIT
Details
After 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed
ADDITION
Type
ADDITION
Details
the reaction mixture is diluted with ethyl acetate
WASH
Type
WASH
Details
washed with 0.5N HCl, saturated solution of sodium bicarbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)C(=O)NC=1C(=C(C(=O)OC)C=CC1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 664 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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